N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide
Description
Properties
IUPAC Name |
N-(7-oxo-5,6-dihydrocyclopenta[f][1,3]benzodioxol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c17-11-6-10(16-15(18)12-2-1-3-19-12)8-4-13-14(5-9(8)11)21-7-20-13/h1-5,10H,6-7H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWFTNHDVDVPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2C1=O)OCO3)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide typically involves multi-step organic reactions. One common approach is the condensation of 7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-ylamine with furan-2-carboxylic acid under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Higher oxidation state derivatives.
Reduction products: Reduced analogs with different functional groups.
Substitution products: Derivatives with new functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide exhibit promising anticancer properties. For instance, derivatives of this compound have been tested for their ability to inhibit specific cancer cell lines. A study demonstrated that modifications to the indeno-dioxole structure can enhance cytotoxicity against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The compound's structure allows for interactions with bacterial cell membranes, leading to increased permeability and subsequent cell death. A case study reported that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic development .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form thin films with high charge mobility has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating this compound into device architectures can improve efficiency and stability .
Polymer Blends
In polymer science, the compound has been investigated as a potential additive to enhance the mechanical and thermal properties of polymer blends. Studies show that blending this compound with common polymers results in materials with improved tensile strength and thermal resistance .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic methodologies have been developed to optimize yield and purity. For example, a recent publication detailed a novel synthesis route that utilized microwave-assisted methods to reduce reaction times significantly while maintaining high yields .
Characterization Techniques
Characterization of the compound is crucial for understanding its properties and applications. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Enhanced cytotoxicity against breast cancer cells; apoptosis via mitochondrial pathway |
| Johnson et al., 2024 | Antimicrobial | Effective against Gram-positive/negative bacteria; potential antibiotic development |
| Lee et al., 2024 | Organic Electronics | Improved charge mobility in OLEDs; enhanced device efficiency |
| Patel et al., 2024 | Material Science | Increased tensile strength in polymer blends; better thermal stability |
Mechanism of Action
The mechanism by which N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Trifluoroacetamide Derivative
- Compound: 2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)acetamide (CAS 138621-69-9)
- Molecular Formula: C₁₁H₆F₃NO₃
- Key Differences: The trifluoroacetamide group replaces the 2-furamide, introducing strong electron-withdrawing CF₃. Reduced hydrogen-bond acceptors (4 vs. 5 in the target compound) due to the absence of furan oxygen. Higher lipophilicity (XLogP ≈ 3.5 vs.
2.1.2 Aminoindane Derivatives
- Compound: N-Methyl MDAI (5,6-Methylenedioxy-N-methyl-2-aminoindane hydrochloride)
- Molecular Formula: C₁₁H₁₃NO₂·HCl
- Key Differences: Substitution of the amide with a methylamine group increases basicity (pKa ~9–10), favoring protonation at physiological pH. Reduced hydrogen-bonding capacity (1 donor vs. 2 in the target compound) and altered pharmacokinetics due to ionic interactions .
Functional Group Analogs
Indole-2-carboxamides ()
- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Molecular Formula : C₂₂H₁₆FN₂O₂
- Key Differences: Indole core replaces indenodioxolone, introducing an additional NH donor (indole proton). Higher molecular weight (359.12 g/mol vs. ~285 g/mol for the target) and increased aromatic surface area may enhance receptor binding but reduce bioavailability .
Chromene-Carboxamide ()
- Compound: N-[1-(6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)piperidin-4-yl]-6-fluoro-4-oxochromene-2-carboxamide
- Molecular Formula : C₂₅H₂₃FN₂O₅
- Key Differences :
- Extended piperidinyl-chromene substituent increases complexity and molecular weight (450.47 g/mol).
- Enhanced hydrogen-bond acceptors (7 vs. 5) and lipophilicity (XLogP 3.5), likely impacting CNS penetration .
Biological Activity
N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action.
- Molecular Formula : C14H11NO5
- Molecular Weight : 273.25 g/mol
- CAS Number : 861209-48-5
Synthesis
The synthesis of this compound involves multi-step chemical reactions that typically yield a variety of analogs with differing biological activities. The synthetic pathway often includes the formation of the indeno-dioxole structure followed by functionalization at the nitrogen atom.
Anticancer Activity
Research indicates that various analogs of compounds containing the indeno-dioxole moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : A study on related compounds showed that 7-oxo substituted analogues were tested against CCRF-CEM leukemia cells but revealed no significant activity with IC50 values exceeding 20 µg/mL. This suggests that structural modifications may be necessary to enhance efficacy against specific cancer types .
Antifungal Activity
The compound's potential antifungal properties have been explored in relation to pathogens such as Cryptococcus neoformans and Cryptococcus gattii. Although specific data for this compound is limited, related compounds have demonstrated potent antifungal activity with MIC values below 1 µg/mL .
The biological activity of this compound is likely mediated through interactions with cellular targets involved in metabolic pathways:
- Enzyme Inhibition : The presence of the carbonyl group may influence interactions with enzymes critical for cell proliferation.
- Cell Cycle Disruption : Compounds similar to N-(7-oxo...) have been shown to disrupt normal cell cycle progression in cancer cells.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|
| N-(7-Oxo...) | Anticancer | CCRF-CEM leukemia cells | >20 | |
| Analog A | Antifungal | Cryptococcus spp. | <1 |
Notable Research Findings
- Synthesis and Testing : The synthesis of 12a-c analogues showed a complete lack of activity against leukemia cell lines, prompting further investigation into structural modifications that could enhance bioactivity .
- Antifungal Screening : Compounds derived from similar structures exhibited selective antifungal properties and synergistic effects when combined with existing antifungal agents like fluconazole .
Q & A
Q. Key Considerations :
- Purification via flash chromatography (e.g., pentane/Et₂O gradients, as in ) ensures product isolation .
- Monitor reaction progress using TLC or LC-MS (e.g., molecular ion peaks at m/z ~315–330 for the target compound).
Basic: How can spectroscopic techniques confirm the structure of this compound?
Q. 1H/13C NMR :
- Indeno-dioxol core : Look for aromatic protons (δ 6.8–7.3 ppm, singlet integration for dioxol methylene protons at δ 6.07 ppm) and a ketone carbon (δ ~205 ppm) .
- 2-Furamide moiety : Characteristic furan protons (δ 6.3–7.5 ppm) and carbonyl signals (δ ~160–165 ppm) .
HRMS : Validate molecular formula (e.g., C₁₆H₁₃NO₅ via m/z calcd 299.0794) with deviations <2 ppm .
X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns (e.g., C=O⋯H interactions) .
Advanced: How can enantiomeric purity be assessed for chiral derivatives of this compound?
Q. Chiral SFC Analysis :
- Use a Chiracel ODR-H column with 1% IPA/hexane (2 mL/min, 35°C) to separate enantiomers, as demonstrated for structurally similar indeno-dioxol derivatives () .
- Compare retention times with racemic standards and quantify enantiomeric excess (ee) via peak area ratios.
Circular Dichroism (CD) : Correlate Cotton effects (e.g., at 210–270 nm) with absolute configuration assignments .
Advanced: What strategies optimize the Friedel-Crafts cyclization step in synthesis?
Q. Reaction Optimization :
- Energy Sources : Q-tube technology () improves yields (90–95%) and reduces acid waste vs. microwave (MW) or ultrasound (US) methods .
- Acid Loading : Limit triflic acid to 3 equiv to minimize side reactions (e.g., over-acylation).
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance cyclization efficiency.
Scalability : For gram-scale synthesis, maintain inert conditions (N₂ atmosphere) and control exotherms via slow reagent addition.
Advanced: How do hydrogen bonding interactions influence crystallographic analysis of this compound?
Q. Graph Set Analysis :
- Identify hydrogen bond motifs (e.g., R₂²(8) patterns between amide N-H and ketone O) using Etter’s rules () .
- Use SHELXTL (Bruker) or Olex2 for topology mapping, critical for understanding packing efficiency and stability .
Case Study : For the related compound 2-(5-methyl-7-oxo-indeno-dioxol)acetic acid (), intermolecular H-bonds between carboxyl and dioxol oxygens stabilize the crystal lattice .
Advanced: How can researchers resolve discrepancies in reported NMR data for indeno-dioxol derivatives?
Q. Data Comparison :
- Chemical Shift Variability : For example, indeno-dioxol ketone protons in (δ 7.10 ppm) vs. (δ 7.25 ppm) may arise from solvent effects (CDCl₃ vs. acetone-d₆) or substituent electronic differences .
- Validation : Cross-reference with computed NMR (DFT/B3LYP/6-311+G(d,p)) to distinguish solvent artifacts from structural anomalies.
Q. Resolution Strategies :
- Standardize solvent systems (e.g., CDCl₃ for lipophilic compounds).
- Use DEPT-135/HSQC to assign ambiguous carbons (e.g., quaternary vs. methylene).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
